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Abstract
BMY 7378, with CAS number 21102-95-4, is a potent and selective pharmacological tool

extensively utilized in neuroscience and cardiovascular research. Chemically designated as 8-

[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride,

this compound exhibits a dual mechanism of action, functioning as a high-affinity antagonist for

the α1D-adrenergic receptor and a partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2]

Its selectivity for the α1D-adrenoceptor subtype over α1A and α1B subtypes makes it an

invaluable ligand for dissecting the physiological and pathological roles of this specific receptor.

[3][4][5] Furthermore, its activity at the 5-HT1A receptor contributes to its complex

pharmacological profile, including its observed antihypertensive effects.[6][7] Recent studies

have also suggested a potential role for BMY 7378 as an angiotensin-converting enzyme

(ACE) inhibitor.[8][9][10][11] This guide provides a comprehensive overview of the technical

information available for BMY 7378, including its chemical and physical properties,

pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties
BMY 7378 is a synthetic compound available as a dihydrochloride salt, which is soluble in

water.[4][10] Its chemical structure features a piperazine moiety linked to an azaspiro-decane-

dione group.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1662572?utm_src=pdf-interest
https://www.benchchem.com/product/b1662572?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://www.thermofisher.com/antibody/product/alpha-1D-Adrenergic-Receptor-extracellular-Antibody-Polyclonal/AAR-019-200UL
https://pubmed.ncbi.nlm.nih.gov/32195823/
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Western_Blot_Protocols_for_p_ERK_Inhibition_by_Calderasib.pdf
https://lair.etamu.edu/cgi/viewcontent.cgi?article=1049&context=honorstheses
https://www.ncbi.nlm.nih.gov/sites/books/NBK464633/
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Analysis_of_the_MAPK_ERK_Signaling_Pathway_After_Compound_X_Treatment.pdf
https://www.benchchem.com/product/b1662572?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1915865/
https://pubmed.ncbi.nlm.nih.gov/39631474/
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Protocol_for_Analyzing_MAPK_ERK_Pathway_Modulation_by_D6UF8X4Omb_Treatment.pdf
https://pubmed.ncbi.nlm.nih.gov/8974052/
https://www.benchchem.com/product/b1662572?utm_src=pdf-body
https://www.benchchem.com/product/b1662572?utm_src=pdf-body
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_Western_Blot_Protocols_for_p_ERK_Inhibition_by_Calderasib.pdf
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Protocol_for_Analyzing_MAPK_ERK_Pathway_Modulation_by_D6UF8X4Omb_Treatment.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7115865/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 21102-95-4 [4]

Chemical Name

8-[2-[4-(2-methoxyphenyl)-1-

piperazinyl]ethyl]-8-

azaspiro[4.5]decane-7,9-dione,

dihydrochloride

[12]

Molecular Formula C22H31N3O3 · 2HCl [12]

Molecular Weight 458.42 g/mol [4][6]

Appearance White solid [13]

Solubility Soluble in water to 100 mM [4]

Purity ≥98% (HPLC) [13]

Pharmacological Profile
BMY 7378 is characterized by its high affinity and selectivity for the α1D-adrenergic receptor

and its partial agonist activity at the 5-HT1A receptor.

Adrenergic Receptor Binding Affinity
BMY 7378 displays a significantly higher affinity for the α1D-adrenoceptor subtype compared to

the α1A and α1B subtypes.
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Receptor
Subtype

Species Ki (nM) pKi Reference

α1D-

Adrenoceptor
Rat 2 8.7 [3][4]

Human - 9.4 [5]

α1A-

Adrenoceptor
Rat 800 6.1 [3][4]

α1B-

Adrenoceptor
Hamster 600 6.2 [3][4]

Human - 7.2 [5]

α2C-

Adrenoceptor
- - 6.54 [12]

Serotonin Receptor Binding Affinity and Functional
Activity
BMY 7378 acts as a partial agonist at the 5-HT1A receptor.

Receptor Activity IC50 (nM) pKi Reference

5-HT1A Receptor Partial Agonist 0.8 8.3 [4][12]

Mechanism of Action and Signaling Pathways
The dual activity of BMY 7378 on α1D-adrenergic and 5-HT1A receptors results in the

modulation of distinct downstream signaling cascades.

α1D-Adrenergic Receptor Antagonism
As an antagonist, BMY 7378 blocks the binding of endogenous catecholamines like

norepinephrine and epinephrine to the α1D-adrenoceptor. This Gq-protein coupled receptor,

upon activation, typically initiates a signaling cascade involving the activation of phospholipase

C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3
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triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By

blocking this pathway, BMY 7378 can inhibit downstream effects such as smooth muscle

contraction. The α1D-adrenoceptor has also been shown to activate the MAPK/ERK signaling

pathway.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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